molecular formula C15H22O2 B15187305 Trichotheca-9,12-dien-15-ol, (+)- CAS No. 145332-86-1

Trichotheca-9,12-dien-15-ol, (+)-

Cat. No.: B15187305
CAS No.: 145332-86-1
M. Wt: 234.33 g/mol
InChI Key: PQBNUDVBMOMLPM-XQLPTFJDSA-N
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Description

Classification and Structural Context of Sesquiterpenoids

Contrary to any misclassification as diterpenoids, trichothecenes, including (+)-Trichotheca-9,12-dien-15-ol, are definitively classified as sesquiterpenoids. wikipedia.org Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. They are synthesized in nature from farnesyl pyrophosphate (FPP). nih.gov The structural diversity within the trichothecene (B1219388) family is vast, with over 150 different analogues identified. nih.govencyclopedia.pub This diversity arises from the varied substitution patterns of hydroxyl, acetyl, and other functional groups at different positions on the core EPT skeleton. nih.gov

The trichothecenes are broadly categorized into four main types (A, B, C, and D) based on their functional groups. nih.gov

Type A trichothecenes are characterized by the absence of a carbonyl group at the C-8 position.

Type B trichothecenes possess a carbonyl group at the C-8 position.

Type C trichothecenes have a second epoxide group.

Type D trichothecenes are characterized by a macrocyclic ring structure.

While the specific classification of (+)-Trichotheca-9,12-dien-15-ol is not extensively documented in readily available literature, its name suggests the presence of a hydroxyl group at C-15 and a dien system at C-9 and C-12, placing it within the broader family of simple trichothecenes.

Historical Perspectives on the Isolation and Characterization of Complex Natural Products

The history of trichothecene discovery dates back to the mid-20th century, with the first member, trichothecin, being isolated from the fungus Trichothecium roseum. mycocentral.eu The elucidation of the complex structures of these natural products was a significant challenge for chemists of the era, relying on classical methods of degradation and spectroscopic analysis. The development of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, has been pivotal in unraveling the intricate three-dimensional structures of these molecules.

The total synthesis of complex natural products like the trichothecenes represents a formidable challenge in organic chemistry. The successful synthesis of various trichothecenes, such as calonectrin and anguidine, has not only confirmed their structures but has also provided access to analogues for structure-activity relationship studies. nih.gov These synthetic endeavors have often led to the development of new synthetic methodologies and strategies.

Research Significance of (+)-Trichotheca-9,12-dien-15-ol

The research significance of trichothecenes stems primarily from their potent biological activities. They are well-known as mycotoxins, contaminating agricultural commodities and posing a threat to animal and human health. nih.gov Their toxicity is mainly attributed to the inhibition of protein synthesis in eukaryotic cells. wikipedia.org

Beyond their toxicity, some trichothecenes have shown potential as therapeutic agents. For instance, certain members of this family isolated from Trichothecium roseum have exhibited cancer preventive potential. researchgate.net Specifically, compounds like trichothecinols A-C have demonstrated inhibitory effects against the Epstein-Barr virus early antigen activation, a marker for potential cancer chemopreventive agents. researchgate.net Furthermore, some trichothecenes have displayed antifungal and biocontrol activities, suggesting their potential application in agriculture. mycocentral.eu

While the specific research significance of (+)-Trichotheca-9,12-dien-15-ol is not well-documented, its structural similarity to other biologically active trichothecenes suggests that it may also possess interesting biological properties worthy of further investigation. The hydroxyl group at C-15, in particular, could be a key feature for specific biological interactions.

Interactive Data Tables

Table 1: Chemical Identifiers for (+)-Trichotheca-9,12-dien-15-ol

IdentifierValue
Compound Name (+)-Trichotheca-9,12-dien-15-ol
Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS Number 58947-91-8

Table 2: General Classification of Trichothecenes

TypeKey Structural FeatureExample
A No carbonyl at C-8T-2 toxin
B Carbonyl at C-8Deoxynivalenol (B1670258)
C Second epoxide groupCrotocin
D Macrocyclic ringVerrucarin A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145332-86-1

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

[(1R,2S,7S,9S)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-2-yl]methanol

InChI

InChI=1S/C15H22O2/c1-10-4-7-15(9-16)13(8-10)17-12-5-6-14(15,3)11(12)2/h8,12-13,16H,2,4-7,9H2,1,3H3/t12-,13-,14+,15-/m0/s1

InChI Key

PQBNUDVBMOMLPM-XQLPTFJDSA-N

Isomeric SMILES

CC1=C[C@H]2[C@@](CC1)([C@@]3(CC[C@@H](C3=C)O2)C)CO

Canonical SMILES

CC1=CC2C(CC1)(C3(CCC(C3=C)O2)C)CO

Origin of Product

United States

Natural Occurrence and Distribution of + Trichotheca 9,12 Dien 15 Ol

Bio-geographical and Ecological Origins

(+)-Trichotheca-9,12-dien-15-ol, as a trichothecene (B1219388), originates from fungi that are widespread in various ecosystems across the globe. These fungi are adaptable, colonizing a wide range of substrates and thriving in diverse climatic conditions, from temperate to tropical regions. researchgate.net Their prevalence as saprophytes in soil and on decaying organic matter is a key factor in their broad distribution. nih.gov

The production of trichothecenes, including (+)-Trichotheca-9,12-dien-15-ol, is a form of secondary metabolism in these fungi. nih.govuiowa.edu This means the compounds are not essential for the primary growth of the fungus but are thought to provide a competitive advantage in their ecological niche. nih.gov Factors such as temperature, humidity, and the availability of nutrients can influence the growth of these fungi and their subsequent production of mycotoxins. mdpi.com For instance, certain trichothecene-producing Fusarium species are known to infect cereal crops like wheat, barley, and maize, with their prevalence and toxin profiles showing geographical variations linked to climate and agricultural practices. researchgate.netnih.gov

Bioprospecting and Source Organism Identification

The search for and identification of organisms that produce (+)-Trichotheca-9,12-dien-15-ol has primarily focused on the fungal kingdom. While these fungi can inhabit plants, the direct isolation of this specific compound from plant tissues has not been prominently reported in scientific literature.

Fungal Sources

The primary producers of (+)-Trichotheca-9,12-dien-15-ol and other related trichothecenes belong to the order Hypocreales. researchgate.net Several fungal genera are recognized for their ability to synthesize these mycotoxins.

Table 1: Fungal Genera Known to Produce Trichothecenes

Fungal GenusTypical Habitat/Association
TrichotheciumSoil, decaying organic matter. nih.gov
FusariumSoil, plant pathogens on cereals (e.g., wheat, maize). researchgate.net
MyrotheciumSoil, plant pathogens on fruits and vegetables. researchgate.net
TrichodermaSoil, associated with diseases of mushrooms and grapes. nih.gov
StachybotrysDamp indoor environments, soil. researchgate.net
Cephalosporium
Spicellum

Within these genera, Trichothecium roseum is a notable producer of trichothecenes and is found worldwide in diverse habitats ranging from soil and leaf litter to various fruit crops. nih.gov This fungus is characterized by its pinkish colonies and is a known saprophyte. nih.gov Research has also identified species within Fusarium, Myrothecium, and Trichoderma as significant trichothecene producers. researchgate.net For example, Fusarium species are major contaminants of cereal grains, while Myrothecium species can act as plant pathogens on crops like tomatoes and melons. researchgate.net

Endophytic fungi, which live within the tissues of plants without causing apparent harm, have also been identified as sources of trichothecenes. nih.gov For example, a strain of Fusarium sporotrichioides isolated from the medicinal plant Rauvolfia yunnanensis was found to produce various trichothecenes. nih.gov This symbiotic relationship highlights the complex ecological interplay that can lead to the presence of these compounds in plant-associated environments.

Plant Sources

Currently, there is a lack of direct scientific evidence documenting the isolation of (+)-Trichotheca-9,12-dien-15-ol from plant tissues as a plant-derived metabolite. While trichothecene-producing fungi are frequently found as endophytes within various plants, the compound itself is considered a product of the fungus, not the host plant. nih.gov The presence of these fungi within plant tissues means that the compound can be detected in plant samples, but the plant is the habitat, not the producer. mdpi.com

The interaction between endophytic fungi and their host plants is complex, with the fungi capable of biotransforming various compounds. nih.gov However, the synthesis of the core trichothecene structure is attributed to the fungal secondary metabolic pathways. nih.gov While plants can produce a vast array of their own secondary metabolites, and some, like those from Piper species, exhibit antimicrobial properties, they are not known to produce trichothecenes. nih.govresearchgate.net Therefore, any detection of (+)-Trichotheca-9,12-dien-15-ol in a plant is currently understood to be due to the presence of a colonizing fungus.

Biosynthetic Pathways of + Trichotheca 9,12 Dien 15 Ol

Precursor Elaboration and Initial Cyclization

The journey to (+)-Trichotheca-9,12-dien-15-ol commences with the assembly of a fundamental building block, which is then intricately folded and fused to create the characteristic polycyclic core of the trichothecene (B1219388) family.

Geranylgeranyl Diphosphate (B83284) (GGPP) and Related Isoprenoid Pathways

The biosynthesis of virtually all terpenoids, including trichothecenes, originates from the isoprenoid pathway. nih.gov The key precursor for diterpenes and, through further modifications, sesquiterpenoids like trichothecenes, is Geranylgeranyl Diphosphate (GGPP). nih.govnih.gov This C20 isoprenoid is synthesized through the successive addition of isopentenyl diphosphate (IPP) units to dimethylallyl diphosphate (DMAPP). nih.gov While farnesyl pyrophosphate (FPP), a C15 compound, is the direct precursor for most sesquiterpenoids, the biosynthetic pathways of some more complex terpenoids can involve larger precursors that are subsequently tailored. researchgate.netnih.gov

Diterpene Synthase-Mediated Cyclization

The initial and defining step in the formation of the trichothecene skeleton is the cyclization of the linear isoprenoid precursor. This reaction is catalyzed by a class of enzymes known as terpene cyclases or synthases. Specifically, for trichothecenes, the enzyme trichodiene (B1200196) synthase, encoded by the Tri5 gene, is responsible for the cyclization of farnesyl pyrophosphate (FPP) to form the bicyclic hydrocarbon trichodiene. researchgate.netnih.gov This foundational reaction sets the stage for all subsequent modifications. In other related terpenoid biosynthetic pathways, diterpene synthases can catalyze the cyclization of GGPP to form a variety of diterpene skeletons. nih.govnih.govnih.gov

Post-Cyclization Modifications: Elucidation of Enzymatic Transformations

Following the initial cyclization, the trichodiene core undergoes a series of oxidative modifications, which are critical for the final structure and bioactivity of (+)-Trichotheca-9,12-dien-15-ol. These reactions are primarily catalyzed by a versatile class of enzymes.

Cytochrome P450 Monooxygenases

A significant portion of the structural diversity within the trichothecene family is introduced by cytochrome P450 monooxygenases (P450s). nih.govuni-hannover.de These enzymes are responsible for introducing oxygen atoms at various positions on the trichothecene core. For instance, the Tri4 gene encodes a P450 that catalyzes multiple oxygenations of trichodiene. nih.govwikipedia.org Other P450s, such as those encoded by the Tri1, Tri11, and Tri13 genes, are involved in further hydroxylations at specific carbon atoms, such as C-8. asm.orgmdpi.com The relaxed substrate specificity of some of these P450s allows them to act on multiple intermediates in the pathway, contributing to the array of trichothecene analogs produced by different fungal species. nih.gov

Other Oxidoreductases and Transferases

Beyond the P450s, other enzymes, including various oxidoreductases and transferases, play crucial roles in tailoring the trichothecene structure. researchgate.net After the initial oxygenations, the intermediate isotrichotriol undergoes a non-enzymatic isomerization and cyclization to form isotrichodermol, which contains the core 12,13-epoxytrichothec-9-ene (B1214510) (EPT) structure. nih.govresearchgate.net Subsequent modifications can involve acetyltransferases, encoded by genes like Tri3 and Tri101, which add acetyl groups to the hydroxyl moieties introduced by the P450s. mdpi.comresearchgate.net These acetylation and deacetylation steps are critical for the bioactivity and stability of the final trichothecene products.

Stereochemical Control Mechanisms in Biosynthesis

The biosynthesis of (+)-Trichotheca-9,12-dien-15-ol is characterized by a high degree of stereochemical precision, ensuring the formation of the correct three-dimensional structure. This control is exerted at various stages of the pathway. The initial folding of the farnesyl pyrophosphate substrate within the active site of trichodiene synthase dictates the stereochemistry of the resulting bicyclic trichodiene. Subsequent enzymatic reactions, particularly those catalyzed by the cytochrome P450 monooxygenases, proceed with remarkable regio- and stereospecificity, introducing hydroxyl groups at specific positions and with a defined orientation. uni-hannover.de This precise enzymatic control is fundamental to producing the biologically active isomer of the final compound.

Genetic Basis of Biosynthesis: Gene Cluster Identification and Functional Characterization

The genetic blueprint for the production of trichothecenes, including (+)-Trichotheca-9,12-dien-15-ol, is encapsulated within a tri (or TRI in Fusarium) gene cluster. While the specific organization of this cluster can vary between different fungal genera, a core set of homologous genes responsible for the key biosynthetic steps is conserved. nih.gov

The biosynthesis commences with the cyclization of the primary metabolite farnesyl pyrophosphate. This crucial first step is catalyzed by trichodiene synthase, the enzyme encoded by the tri5 gene. nih.govuniprot.org Homologs of tri5 have been identified in a range of trichothecene-producing fungi, including Trichothecium roseum, underscoring its fundamental role in initiating the pathway. nih.govnih.gov Following the formation of the initial trichodiene scaffold, a series of oxygenation reactions are carried out by cytochrome P450 monooxygenases. One of the key enzymes in this part of the pathway is encoded by the tri4 gene, which is responsible for several oxygenation events on the trichodiene molecule. uniprot.orgnih.gov

A pivotal step in the biosynthesis of (+)-Trichotheca-9,12-dien-15-ol is the hydroxylation at the C-15 position of the trichothecene nucleus. This reaction is catalyzed by a specific cytochrome P450 monooxygenase encoded by the TRI11 gene. nih.govnih.gov Functional characterization of TRI11 in Fusarium sporotrichioides has confirmed its role as a C-15 hydroxylase. nih.govnih.gov Disruption of this gene leads to the accumulation of pathway intermediates lacking the C-15 hydroxyl group, thereby demonstrating its essential function in the formation of C-15 hydroxylated trichothecenes like (+)-Trichotheca-9,12-dien-15-ol. nih.gov

In some fungal systems, such as in Trichoderma species, the tri5 gene is found outside of the main tri gene cluster, a notable difference in genomic organization compared to Fusarium where it is typically located within the core cluster. nih.govnih.govnih.gov The genomic context of the tri cluster in Trichothecium roseum has been a subject of comparative genomic studies, which have revealed both conserved and divergent features in the evolution of trichothecene biosynthesis among different fungal genera. nih.gov

The table below summarizes the key genes and their characterized functions in the biosynthesis of C-15 hydroxylated trichothecenes.

GeneEncoded ProteinFunction in Biosynthesis
tri5 (TRI5)Trichodiene synthaseCatalyzes the initial cyclization of farnesyl pyrophosphate to form trichodiene. nih.govuniprot.org
tri4 (TRI4)Cytochrome P450 monooxygenasePerforms multiple oxygenation steps on the trichodiene core structure. uniprot.orgnih.gov
tri11 (TRI11)Trichothecene C-15 hydroxylaseCatalyzes the hydroxylation at the C-15 position of the trichothecene skeleton. uniprot.orgnih.govnih.gov
tri6 (TRI6)Transcriptional activatorRegulates the expression of other genes within the biosynthetic cluster.

Structural Elucidation and Advanced Spectroscopic Characterization of + Trichotheca 9,12 Dien 15 Ol

Chiroptical Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For complex molecules like (+)-Trichotheca-9,12-dien-15-ol, with multiple stereocenters, ECD provides crucial information about the spatial arrangement of atoms.

Specific experimental ECD data for (+)-Trichotheca-9,12-dien-15-ol is not widely available in the current body of scientific literature. However, the typical application of ECD for a compound of this nature would involve comparing the experimentally obtained spectrum with spectra predicted by quantum chemical calculations for possible stereoisomers. The correlation between the experimental and a calculated spectrum would allow for the assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical method that measures the change in the angle of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the Cotton effect, is characteristic of the stereochemistry of the molecule.

As with ECD, specific Optical Rotatory Dispersion data for (+)-Trichotheca-9,12-dien-15-ol is not readily found in published research. An ORD analysis would complement ECD data in confirming the absolute stereochemistry of the molecule by observing the sign and magnitude of the Cotton effect, which is directly related to the electronic transitions and the three-dimensional structure of the chromophores within the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific bond types and functional groups. For (+)-Trichotheca-9,12-dien-15-ol, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C).

While a specific, detailed IR spectrum for (+)-Trichotheca-9,12-dien-15-ol is not provided in available literature, a general representation of expected IR absorption bands is presented below.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch3200-3600 (broad)
C-H Stretch (sp³)2850-3000
C-H Stretch (sp²)3010-3100
C=C Stretch1640-1680
C-O Stretch1050-1150

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds, such as the C=C bonds in the dien system of (+)-Trichotheca-9,12-dien-15-ol, which may show weak absorption in the IR spectrum. Detailed Raman spectroscopic data for this specific compound are not currently available in scientific databases.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and, crucially, the absolute stereochemistry of a chiral molecule.

To date, a crystal structure for (+)-Trichotheca-9,12-dien-15-ol has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The successful application of this method would require the cultivation of a single crystal of sufficient quality, which can be a significant challenge for some natural products. If a suitable crystal were obtained, the resulting crystallographic data would provide the most definitive structural proof.

Computational Approaches to Structural Confirmation (e.g., DFT Calculations of Spectroscopic Data)

In the absence of definitive experimental data from techniques like X-ray crystallography, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for structural elucidation. DFT calculations can predict various spectroscopic properties, including NMR chemical shifts, IR and Raman vibrational frequencies, and ECD spectra.

For (+)-Trichotheca-9,12-dien-15-ol, a computational study would typically involve:

Building theoretical models of all possible stereoisomers.

Performing geometry optimization for each isomer to find the lowest energy conformation.

Calculating the desired spectroscopic data (e.g., ECD, NMR) for each optimized structure.

Comparing the calculated data with experimental results to identify the correct stereoisomer.

While the application of DFT calculations has been noted for the structural elucidation of other labdane (B1241275) diterpenoids, specific computational studies focused on confirming the structure of (+)-Trichotheca-9,12-dien-15-ol are not documented in the available literature.

Total Synthesis Strategies for + Trichotheca 9,12 Dien 15 Ol

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of (+)-Trichotheca-9,12-dien-15-ol reveals several key disconnections that simplify the complex target molecule into more manageable and synthetically accessible precursors. The core structure of trichothecenes, including (+)-Trichotheca-9,12-dien-15-ol, is the 12,13-epoxytrichothec-9-ene (B1214510) (EPT) motif. Therefore, synthetic strategies often converge on the construction of a key intermediate that possesses this fundamental framework.

A primary disconnection strategy for the trichothecane (B1236751) skeleton involves the late-stage introduction of the C15 hydroxyl group. The core tricyclic system, often exemplified by the synthesis of verrucarol (B1203745) (a closely related trichothecene), can be disconnected through a strategic bond cleavage in the C ring. A common and powerful approach for the formation of the C ring is an intramolecular Diels-Alder (IMDA) reaction . rsc.orguh.edursc.orgmasterorganicchemistry.com This strategy disconnects the tricyclic core into a tethered diene and dienophile precursor. The stereochemical outcome of the IMDA reaction is often highly predictable and allows for the efficient construction of the fused ring system with excellent control over relative stereochemistry. uh.eduprinceton.edu

Further disconnection of the IMDA precursor typically involves breaking the A and B rings. The A ring can be formed through various cyclization strategies, while the B ring is often constructed via cycloaddition reactions. For instance, in a concise asymmetric synthesis of (–)-verrucarol, the A/B ring system was constructed via a [4+2] cycloaddition. digitellinc.com

Another critical disconnection involves the bond between the two quaternary centers, a significant synthetic hurdle. An Ireland-Claisen rearrangement has been successfully employed to form this challenging bond with high facial selectivity and diastereoselectivity.

The retrosynthetic analysis can be summarized as follows:

(+)-Trichotheca-9,12-dien-15-ol back to a verrucarol-type intermediate.

Verrucarol intermediate disconnected via the C-ring to an IMDA precursor.

IMDA precursor simplified to fragments for the A and B rings.

Key bond formations, such as the vicinal quaternary centers, are addressed through strategic rearrangements.

Enantioselective Synthesis Methodologies

The synthesis of a single enantiomer of (+)-Trichotheca-9,12-dien-15-ol requires a robust strategy for introducing chirality. Several methodologies have been successfully applied in the synthesis of trichothecenes and other complex natural products.

The chiral pool approach utilizes readily available and enantiomerically pure natural products as starting materials. acs.org This strategy can significantly shorten a synthetic sequence by incorporating pre-existing stereocenters. For the synthesis of terpene-derived natural products, chiral terpenes such as (+)-citronellal are attractive starting points. nih.gov For example, the synthesis of englerin A has been achieved starting from (+)-citronellal, demonstrating the utility of this approach for accessing complex terpenoids. nih.gov While a direct application to (+)-Trichotheca-9,12-dien-15-ol is not prominently documented, the principle remains a viable strategy, where a chiral fragment derived from the chiral pool could be incorporated into the synthetic route.

Table 1: Examples of Chiral Pool Starting Materials in Natural Product Synthesis

Chiral Pool CompoundTarget Natural Product/CoreReference
(+)-CitronellalEnglerin A nih.gov
D-GalactoseBicyclic BC core of verrucarol

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering the potential for high enantioselectivity from achiral or racemic precursors. youtube.comwikipedia.org In the context of trichothecene (B1219388) synthesis, asymmetric catalysis can be employed at various stages to set key stereocenters.

Table 2: Application of Asymmetric Catalysis in Synthesis

Reaction TypeCatalyst/LigandApplicationReference
[4+2] CycloadditionChiral Lewis AcidConstruction of A/B ring of (-)-verrucarol digitellinc.com
Nozaki-Hiyama-Kishi ReactionChiral Oxazoline LigandEnantioselective vinyl addition organic-chemistry.org
Asymmetric Allylic AlkylationPd-catalyst with chiral ligandEstablishment of a key stereocenter

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This method provides a reliable way to control stereochemistry. While specific applications in a total synthesis of (+)-Trichotheca-9,12-dien-15-ol are not detailed in readily available literature, the use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. For instance, Evans' chiral auxiliaries are widely used for stereoselective alkylations, aldol (B89426) reactions, and other bond-forming reactions.

Strategic Synthetic Transformations

The construction of the complex tricyclic core of (+)-Trichotheca-9,12-dien-15-ol relies on a series of strategic and often elegant chemical transformations.

As previously mentioned, the intramolecular Diels-Alder (IMDA) reaction is a cornerstone in many synthetic approaches to the trichothecene core. rsc.orgrsc.org This powerful reaction allows for the convergent and stereocontrolled formation of the C ring, leading to the complete tricyclic framework. The precursor for the IMDA reaction, a tethered diene and dienophile, can be assembled through various coupling strategies.

The final steps in the synthesis of (+)-Trichotheca-9,12-dien-15-ol would involve the introduction of the C15 hydroxyl group and any other necessary functional group manipulations on the pre-formed tricyclic core.

Table 3: Key Reactions in the Construction of the Trichothecene Core

ReactionReagents/ConditionsPurposeReference
Intramolecular Diels-Alder (IMDA)Thermal or Lewis acid catalysisFormation of the C-ring and tricyclic core rsc.orgrsc.org
Nozaki-Hiyama-Kishi (NHK) ReactionCrCl₂/NiCl₂, DMFC-C bond formation between complex fragments illinois.eduorganic-chemistry.org
[4+2] CycloadditionDiene and dienophile with catalystConstruction of the A/B ring system digitellinc.com
Ireland-Claisen RearrangementLDA, TMSClFormation of vicinal quaternary centers

Stereocontrolled Introduction of Hydroxyl Groups and Double Bonds

The synthesis of the trichothecene skeleton, a complex fused ring system, presents significant stereochemical challenges. The introduction of the C15 hydroxyl group and the endocyclic C9 and exocyclic C12 double bonds in a stereocontrolled manner is a critical aspect of the total synthesis of (+)-Trichotheca-9,12-dien-15-ol.

The biosynthesis of trichothecenes provides insight into the functionalization of the core structure. In Fusarium species, after the formation of the initial trichodiene (B1200196) core, a series of oxygenations occur. Specifically, a hydroxyl group is introduced at the C-15 position, a step controlled by the TRI11 gene. This enzymatic hydroxylation occurs with high stereoselectivity.

In a laboratory setting, achieving this level of control requires sophisticated synthetic strategies. The introduction of the C15-hydroxyl group often relies on the reduction of a corresponding aldehyde or the functionalization of a C-15 methyl group. The timing of this introduction is crucial to avoid interference with other reactions in the synthetic sequence.

The formation of the double bonds also requires precise chemical methods. The endocyclic C9-C10 double bond is a hallmark of the trichothecene core. Its introduction can be achieved through various elimination reactions, where the stereochemical outcome is dictated by the conformation of the ring system and the nature of the leaving group. The exocyclic C12 double bond is typically installed late in the synthesis, often via a Wittig-type reaction or other olefination methods on a C-12 ketone. The stereochemistry of the surrounding carbons, particularly the spirocyclic center, heavily influences the facial selectivity of these reactions.

Protecting Group Schemes and Their Rationales

The chemical complexity of trichothecenes, with their multiple reactive sites, necessitates a carefully planned protecting group strategy during total synthesis. Protecting groups are temporarily installed to mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified.

The primary functional group requiring protection in the synthesis of (+)-Trichotheca-9,12-dien-15-ol and its precursors is the hydroxyl group. The choice of protecting group is critical and is based on its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal (deprotection) without affecting the rest of the molecule.

A typical protecting group scheme in a complex natural product synthesis involves several considerations:

Orthogonality: Using multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group while others remain intact.

Stability: The protecting group must be robust enough to withstand a variety of reaction conditions, such as oxidation, reduction, acidic, or basic environments.

Ease of Introduction and Removal: The reactions to add and remove the protecting group should be high-yielding and clean to preserve the integrity of the complex molecule.

In the context of trichothecene synthesis, silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES), are commonly used to protect hydroxyl groups. They offer a range of stabilities and can be removed under fluoride-mediated conditions. For diols, cyclic acetals or ketals can be employed.

Below is a table summarizing common protecting groups relevant to the synthesis of hydroxylated natural products like trichothecenes.

Functional Group to ProtectProtecting GroupAbbreviationProtection ConditionsDeprotection ConditionsRationale
Alcoholtert-Butyldimethylsilyl etherTBDMS or TBSTBDMSCl, imidazole, DMFTBAF, THF; or HF, pyridineStable to a wide range of non-acidic and non-fluoride conditions.
AlcoholTriethylsilyl etherTESTESCl, pyridineMild acid, or fluoride (B91410) ionsLess sterically hindered and more labile than TBS ethers.
AlcoholBenzyl etherBnNaH, BnBr, THFH₂, Pd/C (Hydrogenolysis)Stable to many acidic and basic conditions, as well as organometallics.
Carbonyl (Ketone/Aldehyde)Ethylene glycol acetal-Ethylene glycol, p-TsOHAqueous acid (e.g., HCl)Protects the carbonyl from nucleophilic attack and reduction.

Confirmation of Natural Product Structure via Total Synthesis

The definitive proof of a natural product's structure, including its relative and absolute stereochemistry, is achieved through its total synthesis. While modern spectroscopic techniques like NMR and mass spectrometry provide significant structural information, they can sometimes lead to ambiguous or incorrect assignments, especially for complex molecules with multiple stereocenters.

The total synthesis of a natural product serves as the ultimate confirmation of its proposed structure. The process involves constructing the molecule from simpler, commercially available starting materials through a series of well-defined chemical reactions. If the synthetic compound is identical in every respect to the natural product, the proposed structure is confirmed.

The key points of comparison are:

Spectroscopic Data: The nuclear magnetic resonance (¹H and ¹³C NMR) spectra of the synthetic material must be superimposable with those of the natural isolate.

Chromatographic Behavior: The synthetic and natural compounds should exhibit identical retention times in chromatographic methods like HPLC and GC.

Optical Rotation: For chiral molecules, the specific rotation of the synthetic enantiomer must match that of the natural product in both sign and magnitude, confirming the absolute stereochemistry.

In the case of (+)-Trichotheca-9,12-dien-15-ol, a successful total synthesis would involve the creation of a synthetic sample whose spectroscopic and physical properties are rigorously compared to those reported for the natural compound. This comparison provides unambiguous proof of the connectivity and stereochemistry of the complex tricyclic framework. This validation is a cornerstone of natural product chemistry and solidifies the structural foundation for any further biological or medicinal studies.

Chemical Derivatization and Analog Synthesis of + Trichotheca 9,12 Dien 15 Ol

Synthesis of Semisynthetic Derivatives

The synthesis of semisynthetic derivatives from naturally occurring trichothecenes like (+)-Trichotheca-9,12-dien-15-ol allows for the creation of a diverse library of compounds for biological evaluation. Key functional groups, including the hydroxyl group at C-15 and the diene system, are primary targets for chemical transformation.

Esterification and Etherification

Esterification of the hydroxyl groups is a common strategy to modify the properties of trichothecenes. nih.gov In the biosynthesis of more complex trichothecenes, esterification at various positions, including C-15, is a frequent occurrence, often catalyzed by specific acetyltransferases. nih.govnih.govmdpi.comresearchgate.net For instance, the acetylation of the C-15 hydroxyl group is a known biosynthetic step for some trichothecenes. nih.gov While specific studies focusing solely on the esterification of (+)-Trichotheca-9,12-dien-15-ol are not extensively documented, the general principles of trichothecene (B1219388) chemistry suggest that standard esterification procedures using acid chlorides or anhydrides in the presence of a base would be applicable.

Etherification, while less common than esterification in the natural diversification of trichothecenes, represents a viable synthetic route to introduce different functionalities. The formation of an ether linkage at the C-15 position could significantly alter the polarity and steric bulk of the molecule, thereby influencing its interaction with biological targets. Methodologies for ether synthesis, such as the Williamson ether synthesis, could potentially be adapted for this purpose, though the reaction conditions would need to be carefully optimized to avoid unwanted side reactions on the sensitive trichothecene core. researchgate.net

Oxidation and Reduction Transformations

The oxidation and reduction of functional groups on the trichothecene skeleton can lead to significant changes in biological activity. The oxidation of hydroxyl groups to ketones is a known transformation in the biosynthesis of some trichothecenes. nih.gov For example, the conversion of a C-8 hydroxyl group to a keto group is a key step in the formation of type B trichothecenes. nih.gov While (+)-Trichotheca-9,12-dien-15-ol lacks a hydroxyl group at C-8, the C-15 alcohol could potentially be oxidized to an aldehyde or carboxylic acid, introducing new chemical handles for further derivatization.

Reduction reactions can also be employed. For instance, the reduction of the C-9, C-10 double bond would disrupt the dienyl system, which is considered important for toxicity. nih.govresearchgate.net Catalytic hydrogenation could be a method to achieve this, although it may also affect other parts of the molecule. The 12,13-epoxide ring, crucial for the toxic action of trichothecenes, can be reduced to a double bond by certain microorganisms, leading to a significant decrease in toxicity. wikipedia.org Chemical methods to achieve this reduction could also be explored for detoxification studies.

Modification of Dienyl and Hydroxyl Moieties

The dienyl system and the hydroxyl group are key pharmacophores of (+)-Trichotheca-9,12-dien-15-ol. The double bond at C-9 and C-10 is essential for the toxic properties of trichothecenes. nih.govresearchgate.net Modification of this diene through reactions such as ozonolysis has been shown to degrade trichothecenes. wikipedia.orgnih.gov The attack of ozone at the C9-10 double bond leads to the addition of oxygen atoms and subsequent degradation of the molecule. nih.gov

The C-15 hydroxyl group is another critical site for modification. Its presence and the nature of its substituent (e.g., hydrogen, acetyl, or a more complex ester) can influence toxicity. nih.gov SAR studies have shown that an acetoxy group at C-15 generally leads to higher toxicity compared to a hydroxyl group. nih.gov Therefore, modifying this hydroxyl group through esterification or etherification is a key strategy in SAR studies.

Development of Synthetic Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on the broader class of trichothecenes have revealed several key principles that are applicable to (+)-Trichotheca-9,12-dien-15-ol. nih.govresearchgate.netmdpi.com The 12,13-epoxide ring and the C-9,C-10 double bond are consistently identified as essential for toxicity. nih.govresearchgate.net The substitution pattern at various positions on the trichothecene core significantly modulates the potency. For instance, the presence of a hydroxyl or acetoxy group at C-3, C-4, C-8, and C-15 influences the degree of toxicity. nih.gov Specifically for the C-15 position, an acetoxy group tends to confer higher toxicity than a hydroxyl group. nih.gov

The synthesis of analogues where the 12,13-epoxide is replaced with an alternative functionality, such as in the semi-synthetic trichothecene epi-epoxide, has demonstrated a dramatic loss of biological activity, further underscoring the importance of this group. rsc.org

Advanced Synthetic Methodologies for Diversification

Advanced synthetic methodologies are being explored to create a wider diversity of trichothecene analogues. These methods move beyond simple functional group modifications to more complex skeletal rearrangements or the introduction of novel substituents.

Total synthesis approaches, while challenging, offer the ultimate flexibility in designing and creating novel analogues that are not accessible from the natural product. psu.edunih.gov These strategies allow for the introduction of functionalities at positions that are not easily modified in the natural scaffold.

Furthermore, the use of modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, could enable the introduction of a wide range of substituents at various positions, provided that suitable chemical handles are first installed on the trichothecene core. The insights gained from the biosynthesis of trichothecenes, including the roles of specific enzymes in carrying out hydroxylation and acylation reactions, can also inspire the development of chemoenzymatic strategies for the diversification of (+)-Trichotheca-9,12-dien-15-ol and related compounds. nih.govnih.govresearchgate.net

Molecular Mechanisms of Action of + Trichotheca 9,12 Dien 15 Ol

Cellular and Subcellular Target Identification

The primary cellular targets of (+)-Trichotheca-9,12-dien-15-ol and related trichothecenes are fundamental components of the cell's protein synthesis and signaling apparatus. Research has pinpointed specific organelles and molecular pathways that are directly affected by this compound.

Ribosomal Binding and Protein Synthesis Inhibition

A hallmark of trichothecene (B1219388) toxicity is the inhibition of protein synthesis. This occurs through the specific binding of the toxin to the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Trichothecenes, including (+)-Trichotheca-9,12-dien-15-ol, bind to the 60S subunit of eukaryotic ribosomes. This interaction with the ribosomal peptidyl transferase center interferes with the elongation step of protein synthesis, thereby halting the production of proteins. The precise affinity and binding kinetics can vary among different trichothecenes, influencing their relative potencies.

Modulation of Intracellular Signaling Cascades (e.g., NF-κB, PI3K/Akt pathways)

Beyond their direct impact on protein synthesis, trichothecenes are known to modulate critical intracellular signaling cascades. These pathways are essential for regulating a wide range of cellular processes, including immune responses, cell survival, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory and immune responses, is a notable target. Trichothecenes can activate NF-κB, leading to the transcription of pro-inflammatory cytokines and other immune mediators. This activation is often a consequence of the ribosomal stress response triggered by protein synthesis inhibition.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway , which plays a crucial role in cell survival, proliferation, and metabolism, is also affected. Depending on the specific context and cell type, trichothecenes can either activate or inhibit this pathway. For instance, activation of the PI3K/Akt pathway can contribute to the pro-inflammatory effects of these toxins, while its inhibition can promote apoptosis.

Receptor Interaction Studies

While the primary intracellular targets of trichothecenes are well-established, research into their interaction with cell surface receptors is less defined. It is generally understood that their small molecular size allows them to passively diffuse across the cell membrane. However, some studies suggest potential interactions with membrane components that could facilitate their entry or trigger signaling events. The precise nature of these interactions and the identity of any specific receptors remain areas of ongoing investigation.

Transcriptomic and Proteomic Analysis of Cellular Responses

To gain a comprehensive understanding of the cellular responses to (+)-Trichotheca-9,12-dien-15-ol, researchers have employed transcriptomic and proteomic approaches. These "omics" technologies allow for the large-scale analysis of changes in gene expression (transcriptomics) and protein abundance (proteomics) following exposure to the toxin.

Transcriptomic studies have revealed that exposure to trichothecenes leads to significant changes in the expression of genes involved in stress responses, inflammation, and apoptosis. For example, upregulation of genes encoding cytokines, chemokines, and transcription factors like those in the NF-κB family is commonly observed.

Proteomic analyses complement these findings by identifying changes at the protein level. These studies have confirmed the upregulation of inflammatory proteins and have also shed light on the broader impact on cellular protein networks, including those involved in metabolism and cytoskeletal organization.

The data gathered from these analyses provide a systems-level view of the cellular perturbations caused by (+)-Trichotheca-9,12-dien-15-ol and underscore the multifaceted nature of its molecular mechanisms of action.

In Vitro Biological Activities of + Trichotheca 9,12 Dien 15 Ol and Its Analogues

Antimicrobial Activity

The antimicrobial properties of trichothecenes are a subject of ongoing research, though specific data for (+)-Trichotheca-9,12-dien-15-ol is not extensively detailed.

Antibacterial Spectrum and Potency

Target BacteriaMIC (µg/mL)Reference
Data Not AvailableData Not Available

Table 1: Antibacterial Activity of (+)-Trichotheca-9,12-dien-15-ol

Antifungal Efficacy

Similarly, detailed studies on the antifungal efficacy of (+)-Trichotheca-9,12-dien-15-ol are scarce. Some trichothecenes have demonstrated antifungal activity, which is an area of interest for potential therapeutic applications. researchgate.net The macrocyclic trichothecenes, in particular, have been noted for their antifungal properties. researchgate.net

Target FungiMIC (µg/mL)Reference
Data Not AvailableData Not Available

Table 2: Antifungal Efficacy of (+)-Trichotheca-9,12-dien-15-ol

Anti-inflammatory and Immunomodulatory Effects

The immunomodulatory and anti-inflammatory effects of trichothecenes are well-documented, with many compounds in this class exhibiting potent activities. healthmatters.io These effects are often linked to their ability to modulate cytokine production and inhibit cellular pathways.

Cytokine Production Modulation

Specific data on how (+)-Trichotheca-9,12-dien-15-ol modulates cytokine production is not available. However, other trichothecenes are known to have significant effects on the immune system. For example, some trichothecenes can induce a pro-inflammatory cytokine profile. nih.gov The modulation of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) has been observed with other immunomodulatory compounds. nih.govnih.gov

CytokineCell TypeEffectConcentrationReference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Modulation of Cytokine Production by (+)-Trichotheca-9,12-dien-15-ol

Cellular Pathway Inhibition

The primary mechanism of action for many trichothecenes is the inhibition of protein synthesis. youarethehealer.orgrealtimelab.comhealthmatters.io They can bind to ribosomes, thereby interfering with the elongation step of protein synthesis. youarethehealer.org This inhibition of protein synthesis is a key factor in their cytotoxic and immunomodulatory effects. Furthermore, some trichothecenes, such as Verrucarin A, have been shown to inhibit signaling pathways like the Akt/NF-kB/mTOR pathway, which is crucial for cell survival. nih.gov

Cytotoxic and Antiproliferative Studies in Cell Lines

The cytotoxicity of trichothecenes is a significant area of research, with many analogues demonstrating potent activity against various cancer cell lines. researchgate.net

Detailed cytotoxic and antiproliferative data for (+)-Trichotheca-9,12-dien-15-ol across a range of cell lines are not specified in the available literature. However, its esters are noted to have anti-tumor activity. sigmaaldrich.com The broader class of trichothecenes, including macrocyclic trichothecenes derived from Verrucarol (B1203745), exhibit significant cytotoxicity. researchgate.net For instance, Verrucarin A, a macrocyclic trichothecene (B1219388), has been shown to inhibit the proliferation of prostate cancer cells. nih.gov

Cell LineIC50 (µM)AssayReference
Data Not AvailableData Not AvailableData Not Available

Table 4: Cytotoxic and Antiproliferative Activity of (+)-Trichotheca-9,12-dien-15-ol

Compound Names Mentioned in this Article

Cancer Cell Line Screening and Efficacy (e.g., HepG2, HeLa)

A thorough search of scientific literature and bioactivity databases did not yield any specific studies that have evaluated the cytotoxic or anti-proliferative efficacy of (+)-Trichotheca-9,12-dien-15-ol against the HepG2 (human liver cancer) or HeLa (human cervical cancer) cell lines, or any other cancer cell lines.

Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis)

There is no available research that specifically investigates the mechanisms of cell death, such as the induction of apoptosis or necrosis, mediated by (+)-Trichotheca-9,12-dien-15-ol in any cell type.

Antiviral Properties

No published studies were found that have assessed the in vitro antiviral properties of (+)-Trichotheca-9,12-dien-15-ol against any type of virus.

Enzyme Inhibitory Activity

Data on the ability of (+)-Trichotheca-9,12-dien-15-ol to inhibit the activity of any specific enzymes is not present in the available scientific literature.

Other In Vitro Pharmacological Activities (e.g., Anxiolytic, Antispasmodic)

There are no reports of in vitro studies investigating other potential pharmacological activities of (+)-Trichotheca-9,12-dien-15-ol, such as anxiolytic or antispasmodic effects.

Advanced Analytical and Bioanalytical Methodologies for + Trichotheca 9,12 Dien 15 Ol

Quantitative Analysis in Complex Matrices

The quantitative determination of (+)-Trichotheca-9,12-dien-15-ol in intricate samples such as agricultural commodities, food products, and environmental samples necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of trichothecenes due to its versatility and applicability to a wide range of analyte polarities. For the quantification of (+)-Trichotheca-9,12-dien-15-ol, reversed-phase HPLC is commonly employed.

Detailed research findings indicate that C18 columns are frequently used, providing excellent separation of trichothecenes based on their hydrophobicity. The mobile phase typically consists of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. Detection is most commonly achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). While UV detection is possible, its sensitivity can be limited for compounds lacking a strong chromophore.

Table 1: Representative HPLC Parameters for Trichothecene (B1219388) Analysis
ParameterTypical Conditions
ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Water (A) and Acetonitrile (B)
Gradient ExampleStart with 90% A, decrease to 10% A over 20 minutes
Flow Rate0.8 - 1.2 mL/min
DetectionDiode Array Detector (DAD) or Mass Spectrometry (MS)
Injection Volume10 - 20 µL

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a highly sensitive and specific method for the analysis of trichothecenes. However, due to the low volatility of most trichothecenes, including (+)-Trichotheca-9,12-dien-15-ol, a derivatization step is essential to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers. Trimethylsilyl (TMS) derivatives are commonly prepared using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized analytes are then separated on a capillary column, typically with a non-polar stationary phase. Flame Ionization Detection (FID) can be used for quantification, but Mass Spectrometry is preferred for its superior selectivity and ability to provide structural information.

Table 2: Typical GC-MS Parameters for Trichothecene Analysis
ParameterTypical Conditions
Derivatization ReagentBSTFA with 1% TMCS
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Oven Temperature ProgramInitial 120°C, ramp to 280°C at 10°C/min
Ionization ModeElectron Ionization (EI)
DetectionMass Spectrometry (Scan or SIM mode)

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency separation alternative to chromatography-based methods. For the analysis of neutral compounds like (+)-Trichotheca-9,12-dien-15-ol, Micellar Electrokinetic Chromatography (MEKC) is the most suitable CE mode. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation is based on the differential partitioning of the analyte between the micelles and the surrounding aqueous buffer.

The use of modifiers such as organic solvents or cyclodextrins in the buffer can further enhance selectivity and resolution. Detection is typically performed using a DAD. While not as commonly used as HPLC or GC for trichothecene analysis, CE offers advantages in terms of low sample and reagent consumption and rapid method development.

Table 3: Illustrative MEKC Parameters for Mycotoxin Analysis
ParameterTypical Conditions
CapillaryFused silica (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte20-50 mM Sodium borate buffer (pH 9.0-9.5)
Surfactant50-100 mM Sodium dodecyl sulfate (SDS)
Applied Voltage15 - 25 kV
DetectionDiode Array Detector (DAD) at 200-220 nm
InjectionHydrodynamic (e.g., 50 mbar for 5 s)

Detection and Identification in Biological Samples

The analysis of (+)-Trichotheca-9,12-dien-15-ol in biological samples such as blood, urine, or tissue is challenging due to the complexity of the matrix and the typically low concentrations of the analyte. Mass spectrometry-based techniques, particularly when coupled with liquid chromatography, provide the requisite sensitivity and specificity for bioanalytical applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of mycotoxins in biological matrices. The chromatographic separation, typically using a C18 column as described for HPLC, is followed by detection with a tandem mass spectrometer. Electrospray Ionization (ESI) is the most common ionization technique for trichothecenes, usually operating in the positive ion mode.

The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the biological matrix.

Table 4: Representative LC-MS/MS Parameters for Trichothecene Detection
ParameterTypical Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Ion Source Temperature400 - 550 °C
Capillary Voltage3.0 - 4.5 kV
Collision GasArgon
Detection ModeMultiple Reaction Monitoring (MRM)
Example MRM Transition[M+H]+ → Product Ion 1, [M+H]+ → Product Ion 2

Tandem Mass Spectrometry Techniques

Tandem Mass Spectrometry (MS/MS) is not only crucial for quantification but also for the unambiguous identification and structural confirmation of (+)-Trichotheca-9,12-dien-15-ol in biological samples. By inducing fragmentation of the precursor ion through Collision-Induced Dissociation (CID), a characteristic fragmentation pattern or "fingerprint" of the molecule is generated.

The fragmentation of the trichothecene core typically involves the loss of water, acetyl groups, and cleavage of the epoxy ring. The specific fragmentation pattern of (+)-Trichotheca-9,12-dien-15-ol would need to be determined by analyzing a pure standard. This fragmentation data is invaluable for confirming the identity of the compound in a complex sample, distinguishing it from other isomeric or isobaric compounds. Advanced mass analyzers, such as quadrupole time-of-flight (Q-TOF) and Orbitrap systems, can provide high-resolution mass data, further enhancing the confidence in identification.

Isotope Labeling for Metabolic Tracing and Biosynthetic Studies

Isotope labeling is a powerful technique for tracing the metabolic pathways and biosynthetic precursors of complex molecules like (+)-Trichotheca-9,12-dien-15-ol. By introducing atoms with heavier, non-radioactive isotopes (stable isotopes) into precursor molecules, researchers can follow their incorporation into the final product, providing definitive insights into the biochemical reactions involved.

Stable isotope labeling (SIL) is a widely used method in metabolomics to probe cellular metabolism. doi.org The introduction of heavy isotopes into biological systems allows for the differentiation of labeled compounds from their unlabeled counterparts by mass spectrometry. doi.org This approach is invaluable for tracking the biotransformation of xenobiotics and understanding their metabolic pathways.

For trichothecenes, biosynthetic studies have often employed precursors labeled with stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H). nih.gov While specific studies on (+)-Trichotheca-9,12-dien-15-ol are not extensively detailed in the provided search results, the general principles of trichothecene biosynthesis can be inferred. The basic trichothecene structure is biosynthesized from farnesyl diphosphate (B83284). acs.org By feeding organisms known to produce this mycotoxin with ¹³C-labeled farnesyl diphosphate, the pattern of ¹³C incorporation into the (+)-Trichotheca-9,12-dien-15-ol molecule can be determined, thus confirming the biosynthetic pathway.

Metabolic tracing experiments utilize isotope-labeled compounds to track their journey through metabolic pathways. bitesizebio.com For instance, administering ¹³C-labeled (+)-Trichotheca-9,12-dien-15-ol to a biological system and subsequently analyzing the metabolites can reveal how the compound is modified, conjugated, or degraded. This provides a dynamic understanding of its metabolic fate. bitesizebio.com

The following table outlines common stable isotopes used in the biosynthetic and metabolic studies of trichothecenes.

IsotopeApplication in Trichothecene StudiesAnalytical Technique for Detection
Carbon-13 (¹³C)Elucidation of biosynthetic pathways from primary metabolites; Quantitative analysis using isotope dilution assays. acs.orgnih.govMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H)Tracing specific hydrogen atom transfers in enzymatic reactions during biosynthesis. nih.govMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Nitrogen-15 (¹⁵N)Investigating the incorporation of nitrogen into modified trichothecene structures.Mass Spectrometry (MS)
Oxygen-18 (¹⁸O)Studying the source of oxygen atoms in hydroxylation and epoxidation reactions.Mass Spectrometry (MS)

Hyphenated Techniques for Comprehensive Profiling

Hyphenated analytical techniques, which combine two or more analytical methods, are essential for the separation, identification, and quantification of (+)-Trichotheca-9,12-dien-15-ol in intricate samples. These methods offer high sensitivity, selectivity, and resolution, which are critical for mycotoxin analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of trichothecenes. nih.gov LC separates the components of a mixture, and MS provides mass information for each component, allowing for their identification and quantification. For (+)-Trichotheca-9,12-dien-15-ol, reversed-phase LC columns are typically employed for separation. The use of tandem MS (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte. Stable isotope dilution assays (SIDA) using ¹³C-labeled internal standards are often coupled with LC-MS for accurate quantification. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for trichothecene analysis. Due to the low volatility of most trichothecenes, a derivatization step is usually required to convert them into more volatile compounds before GC analysis. Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. GC-MS offers excellent chromatographic resolution and is highly effective for separating isomeric trichothecenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy , while not a hyphenated technique in the traditional sense of online coupling, is indispensable for the structural elucidation of novel trichothecenes and for characterizing isotopically labeled compounds in biosynthetic studies. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, which is crucial for confirming the structure of (+)-Trichotheca-9,12-dien-15-ol and its metabolites.

The table below summarizes the application of various hyphenated and advanced analytical techniques for the analysis of trichothecenes.

Analytical TechniquePrincipleApplication for (+)-Trichotheca-9,12-dien-15-olAdvantages
LC-MS/MS Combines the separation power of Liquid Chromatography with the high sensitivity and selectivity of tandem Mass Spectrometry. nih.govQuantification in complex matrices like food and biological fluids; Metabolite identification.High sensitivity and selectivity; suitable for non-volatile compounds.
GC-MS Couples the separation capabilities of Gas Chromatography with Mass Spectrometry for identification and quantification.Analysis of derivatized (+)-Trichotheca-9,12-dien-15-ol for high-resolution separation.Excellent chromatographic resolution; established libraries for spectral matching.
NMR Spectroscopy Utilizes the magnetic properties of atomic nuclei to provide detailed structural information. nih.govDefinitive structure elucidation of the parent compound and its metabolites; Characterization of isotope labeling patterns in biosynthetic studies. nih.govUnambiguous structure determination; non-destructive.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.